molecular formula C19H17ClN4O B2445617 N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899961-20-7

N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2445617
CAS No.: 899961-20-7
M. Wt: 352.82
InChI Key: DCBJVRAUFQRQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetically designed organic compound intended for research and development purposes. This molecule features a complex polyheterocyclic architecture, incorporating a pyrrolo[1,2-a]pyrazine core that is N-linked to a pyridinyl ring and further functionalized with a carboxamide bridge to a 4-chlorophenyl group. This specific structural motif is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. Compounds based on the pyrrolo[1,2-a]pyrazine scaffold have demonstrated considerable potential as protein kinase inhibitors. Research indicates that such fused heterocyclic systems can effectively modulate key signaling pathways critical for cell proliferation and survival . Specifically, analogs containing the 8-morpholinoimidazo[1,2-a]pyrazine structure have shown promising in vitro cytotoxicity against various human cancer cell lines, including A549 (lung), PC-3 (prostate), and MCF-7 (breast) carcinomas, and have been identified as inhibitors of the PI3Kα kinase, a central node in the frequently dysregulated PI3K-Akt-mTOR oncogenic pathway . The inclusion of the chlorophenyl carboxamide moiety is a common pharmacophore in known bioactive molecules, such as the TRPV1 antagonist BCTC, which underscores the utility of this functional group in designing ligands for biological targets . Furthermore, related tetrahydropyrido pyrrolo pyrazine carboxamide derivatives have been patented as inhibitors of RSK (p90 ribosomal S6 kinase), suggesting a broader applicability of this chemotype in targeting the kinome for oncological and other therapeutic investigations . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-15-5-7-16(8-6-15)22-19(25)24-12-11-23-10-2-4-17(23)18(24)14-3-1-9-21-13-14/h1-10,13,18H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBJVRAUFQRQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the Pyridinyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

Research has highlighted several key areas where N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide shows promise:

Anti-Tubercular Activity

Recent studies indicate that derivatives of pyrrolo[1,2-a]pyrazines exhibit significant anti-tubercular properties against Mycobacterium tuberculosis. For example:

Compound NameIC50 (μM)IC90 (μM)Target
Compound A1.353.73M. tuberculosis
Compound B2.184.00M. tuberculosis

These findings suggest the compound's potential for development into therapeutic agents against tuberculosis .

Neurological Modulation

The compound has been studied for its interaction with N-methyl-D-aspartate receptors (NMDARs), which are crucial for synaptic transmission and are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia.

Research indicates that modifications to the compound can enhance its ability to act as a positive allosteric modulator for specific NMDAR subtypes (GluN2C/D), potentially leading to new treatments for these conditions .

Study 1: Synthesis and Evaluation of Anti-Tubercular Activity

A study synthesized several derivatives based on the pyrrolo[1,2-a]pyrazine scaffold and evaluated their efficacy against Mycobacterium tuberculosis. The results showed that specific substitutions at the phenyl moieties significantly enhanced anti-tubercular activity, supported by both in vitro assays and molecular docking studies .

Study 2: NMDAR Modulation

In another investigation focusing on NMDAR modulation, derivatives similar to the target compound were assessed for their ability to enhance receptor activity. The study revealed that structural modifications improved lipophilicity and solubility while maintaining or enhancing potency .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(pyridin-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
  • N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Uniqueness

The uniqueness of N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide lies in its specific substitution pattern and the resulting electronic and steric properties

Biological Activity

N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic organic compound belonging to the class of heterocyclic compounds. Its structure features a pyrrolo[1,2-a]pyrazine core, characterized by a fused bicyclic system, along with functional groups that include a chlorophenyl and a pyridinyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial growth through interference with essential cellular processes.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activities. Notably, derivatives of this class have shown strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's . Furthermore, studies have reported that certain derivatives can inhibit COX enzymes, which are crucial in the inflammatory response .

Table 1: Summary of Biological Activities

Activity Type Target Effect Reference
AntibacterialSalmonella typhiModerate to strong activity
Bacillus subtilisModerate to strong activity
Enzyme InhibitionAcetylcholinesteraseStrong inhibition
UreaseStrong inhibition
Anti-inflammatoryCOX-1/COX-2Significant inhibition

Anticancer Potential

The anticancer potential of this compound class is also noteworthy. Various derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines. For instance, compounds with similar structural features have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The underlying mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

In a recent study focusing on pyrazine derivatives, several compounds were synthesized and evaluated for their biological activities. The results indicated that modifications to the pyridine and chlorophenyl groups significantly impacted their biological efficacy. For example:

  • Compound A : Exhibited IC50 values of 0.04 μmol against COX-2 inhibition, comparable to standard anti-inflammatory drugs like celecoxib.
  • Compound B : Showed promising results in inhibiting AChE activity with an IC50 value of 0.05 μmol.

These findings highlight the importance of structural optimization in enhancing the biological activity of pyrrolo[1,2-a]pyrazine derivatives.

Q & A

Basic: What synthetic routes are optimal for preparing N-(4-chlorophenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving condensation, cyclization, and substitution. Key steps include:

  • Core Formation : Construct the pyrrolo-pyrazine core using precursors like pyridine derivatives and chloroacetamide intermediates under reflux conditions (e.g., 110°C, 16 hours in anhydrous solvent) .
  • Substitution Reactions : Introduce the 4-chlorophenyl group via nucleophilic acyl substitution or palladium-catalyzed coupling (e.g., using Cs₂CO₃, Pd₂(dba)₃, and XPhos under nitrogen) .
  • Optimization : Adjust reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of core to aryl halide) to improve yield (>70%). Monitor purity via TLC and HPLC .

Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and chlorophenyl groups) and carboxamide carbonyl signals (δ ~165 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (R factor <0.06) for absolute configuration validation .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity and binding affinity to targets like kinases .
  • Molecular Docking : Simulate interactions with biological receptors (e.g., ATP-binding pockets) using software like AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on chlorophenyl) with bioactivity data to refine synthetic priorities .

Advanced: How should researchers resolve contradictions in reported biological activity data for pyrrolo-pyrazine analogs?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC₅₀ benchmarking) .
  • Meta-Analysis : Compare logP, solubility, and metabolic stability across studies to isolate structure-activity trends .
  • Mechanistic Profiling : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target engagement kinetics, distinguishing direct vs. off-target effects .

Basic: What in vitro assays are suitable for preliminary evaluation of the compound’s pharmacological potential?

Methodological Answer:

  • Antimicrobial Screening : Use microdilution assays (MIC ≤16 µg/mL in S. aureus and E. coli) .
  • Kinase Inhibition : Test against CDK2/cyclin E via fluorescence polarization (IC₅₀ <1 µM indicates therapeutic potential) .
  • Cytotoxicity : Assess in HeLa cells using MTT assays (IC₅₀ <10 µM suggests anticancer activity) .

Advanced: What strategies mitigate solubility challenges during formulation for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility (>2 mg/mL) .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve bioavailability .
  • Nanoencapsulation : Use PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release in pharmacokinetic studies .

Advanced: How can reaction path search methods (e.g., quantum chemical calculations) accelerate derivative synthesis?

Methodological Answer:

  • Transition State Analysis : Identify low-energy pathways for cyclization using Gaussian09 at the B3LYP/6-31G* level .
  • Automated Workflows : Integrate robotic platforms with real-time MS feedback to optimize multi-step reactions (e.g., reducing steps from 6 to 3) .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict viable reagents for regioselective substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.